molecular formula C11H21NO B4036336 N-(3-methylbutyl)cyclopentanecarboxamide

N-(3-methylbutyl)cyclopentanecarboxamide

Cat. No.: B4036336
M. Wt: 183.29 g/mol
InChI Key: ZEBDXQBWSNPHBA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)cyclopentanecarboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a cyclopentane carboxamide core, a structure recognized for its potential in targeting ion channels . Specifically, recent research into related cyclopentane carboxylic acids has identified them as potent and selective inhibitors of the voltage-gated sodium channel Na V 1.7, a well-validated target for pain management . This suggests that this compound and its analogs may serve as valuable tools for studying sodium channel function and for the development of novel analgesic agents. The compound's structure, which incorporates a lipophilic N-(3-methylbutyl) side chain, is designed to influence its pharmacokinetic properties and binding affinity. Researchers can utilize this compound as a building block or reference standard in exploratory studies aimed at understanding structure-activity relationships (SAR) for ion channel modulators . It is supplied as a high-purity material to ensure consistent and reliable performance in experimental settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(3-methylbutyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)7-8-12-11(13)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDXQBWSNPHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-methylbutylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Preparation Methods

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-methylbutylamine. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : The amide group can be reduced to an amine.
  • Substitution : The amide nitrogen can participate in nucleophilic substitution reactions.

Major Products Formed

Reaction TypeMajor Products
OxidationCarboxylic acids, Ketones
ReductionAmines
SubstitutionVarious substituted amides

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potential pharmaceutical applications.

Biology

In biological studies, this compound is utilized to investigate amide bond formation and hydrolysis. It can also be used to explore its interactions with specific molecular targets, particularly in enzyme activity modulation.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Case Studies

  • Pharmaceutical Development : Research has shown that derivatives of cyclopentanecarboxamide exhibit potential as inhibitors for fatty acid synthase (FAS), which is crucial in the treatment of obesity and diabetes .
  • Chemical Ecology : Studies suggest that this compound may play a role in understanding plant-pollinator interactions, highlighting its relevance in ecological research .

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, affecting their function. The 3-methylbutyl group may influence the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variants in Aliphatic Amides

Compounds with analogous alkyl chains but differing acyl groups include:

  • N-(3-methylbutyl)propanamide and N-(3-methylbutyl)acetamide : These lack the cyclopentane ring but share the 3-methylbutyl chain. In Bactrocera tryonimales, these compounds constitute ~90% of male-emitted volatiles, with N-(3-methylbutyl)propanamide (70%) and N-(3-methylbutyl)acetamide (20%) dominating .
  • N-(2-methylbutyl)acetamide : A positional isomer with a 2-methylbutyl chain. It exhibits lower abundance (~10%) in the same insect study, suggesting chain branching significantly impacts biological function or volatility .

Table 1: Volatile Aliphatic Amides in Insect Emissions

Compound Abundance (%) Key Structural Feature
N-(3-methylbutyl)propanamide 70 Propionyl, 3-methylbutyl
N-(3-methylbutyl)acetamide 20 Acetyl, 3-methylbutyl
N-(2-methylbutyl)acetamide <10 Acetyl, 2-methylbutyl

Cyclopentanecarboxamide Derivatives

Substituent Variations on the Cyclopentane Ring
  • N-(Benzo[d][1,3]dioxol-5-yl)cyclopentanecarboxamide : This derivative incorporates a benzodioxole group, enhancing aromaticity. It was synthesized via manganese-mediated reductive transamidation (60% yield, m.p. 150–152°C) and shows distinct electronic properties due to the electron-rich aryl group .
  • Hydrazine-1-carbonothioyl cyclopentanecarboxamides: Derivatives like N-(2-benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (66% yield, m.p. 193–195°C) demonstrate the impact of introducing sulfur and hydrazine groups, which may influence hydrogen bonding and solubility .

Functional Group Modifications

  • (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine : Replacing the carboxamide with an imine group introduces a pyridine ring, imparting a fruity, pear-like odor. This highlights how electronic changes (imine vs. amide) alter sensory properties .
  • 3-methylbutyl octanoate: An ester analog detected in fungal fermentation studies. Unlike carboxamides, esters exhibit higher volatility and are negatively correlated with fungi like Cladosporium .

Q & A

Q. What protocols detect and quantify this compound in ecological systems?

  • Passive sampling: Deploy polyethylene devices in aquatic environments to accumulate lipophilic compounds over weeks. Analyze extracts via GC-MS with isotope-labeled internal standards (e.g., 13^{13}C-N-(3-methylbutyl)acetamide) for precision .
  • Biomonitoring: Measure bioaccumulation factors (BAFs) in fish liver using LC-MS/MS, normalized to lipid content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.